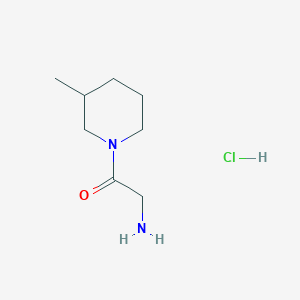

2-Amino-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride

CAS No.: 1220017-88-8

Cat. No.: VC2691711

Molecular Formula: C8H17ClN2O

Molecular Weight: 192.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1220017-88-8 |

|---|---|

| Molecular Formula | C8H17ClN2O |

| Molecular Weight | 192.68 g/mol |

| IUPAC Name | 2-amino-1-(3-methylpiperidin-1-yl)ethanone;hydrochloride |

| Standard InChI | InChI=1S/C8H16N2O.ClH/c1-7-3-2-4-10(6-7)8(11)5-9;/h7H,2-6,9H2,1H3;1H |

| Standard InChI Key | NNIGKRBZWMVMAU-UHFFFAOYSA-N |

| SMILES | CC1CCCN(C1)C(=O)CN.Cl |

| Canonical SMILES | CC1CCCN(C1)C(=O)CN.Cl |

Introduction

Chemical Identification and Properties

Basic Identity

2-Amino-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride is an organic compound with a molecular formula of C₈H₁₇ClN₂O and a molecular weight of 192.69 g/mol . Its CAS registry number is 1220017-88-8, and it is also identified by the MDL number MFCD13561978 . The compound consists of a piperidine ring with a methyl group at the 3-position, an aminoethanone functional group attached to the nitrogen of the piperidine, and exists as a hydrochloride salt.

Structural Properties

The structural features of 2-Amino-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride include:

-

A six-membered piperidine ring with nitrogen at position 1

-

A methyl substituent at position 3 of the piperidine ring

-

An aminoethanone group (NH₂-CH₂-CO-) attached to the piperidine nitrogen

-

A hydrochloride salt form, which enhances water solubility

The compound belongs to a larger class of substituted piperidine derivatives, which often exhibit diverse pharmacological activities due to their structural similarity to various neurotransmitters and bioactive compounds.

Physical Properties

While specific physical property data for 2-Amino-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride is limited in the available literature, certain properties can be inferred based on its chemical structure and comparison with similar compounds:

Comparison with Similar Compounds

Several structurally related compounds provide insight into the properties and potential applications of 2-Amino-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride:

The positioning of the methyl group and the nature of the amino functionality significantly influence the physicochemical properties and potential biological activities of these compounds.

Synthesis Methods and Preparation

General Synthetic Approaches

The synthesis of 2-Amino-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride likely follows synthetic routes similar to those used for structurally related compounds. Based on general organic chemistry principles, several potential synthetic pathways can be proposed:

-

Acylation of 3-methylpiperidine with an appropriate amino-protected glycine derivative, followed by deprotection and salt formation

-

Reaction of 3-methylpiperidine with haloacetamides followed by amination

-

Amide coupling between 3-methylpiperidine and protected glycine derivatives

Industrial Production Considerations

For industrial-scale production, several factors would need to be considered:

-

Cost-effectiveness of starting materials

-

Optimization of reaction conditions for higher yield and purity

-

Environmental impact of solvents and reagents

-

Scalability of the synthetic route

-

Purification techniques suitable for large-scale production

Biological Activities and Applications

Research Applications

The compound has potential applications in various research fields:

-

As a building block in medicinal chemistry for the synthesis of more complex bioactive molecules

-

As a pharmacological tool to study structure-activity relationships of piperidine derivatives

-

In the development of potential therapeutic agents targeting various central nervous system disorders

Structure-Activity Relationships

Understanding the structure-activity relationships of 2-Amino-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride and related compounds is crucial for drug development. Several structural features may influence biological activity:

-

The position of the methyl group on the piperidine ring (2-position vs. 3-position)

-

The nature of the amino group (primary amino vs. methylamino or other substituted amines)

-

The conformation of the piperidine ring, which affects binding to biological targets

Analytical Methods and Characterization

Spectroscopic Identification

Several spectroscopic techniques can be used to characterize 2-Amino-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR would show characteristic signals for the methyl group, piperidine ring protons, and aminoethanone protons

-

¹³C NMR would identify the carbonyl carbon and other carbon atoms in the structure

-

-

Infrared (IR) Spectroscopy

-

Expected to show characteristic bands for N-H stretching (amino group), C=O stretching (carbonyl), and C-N stretching

-

-

Mass Spectrometry

-

Would provide molecular weight confirmation and fragmentation pattern analysis

-

Chromatographic Analysis

Various chromatographic techniques can be employed for the analysis and purification of 2-Amino-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride:

-

High-Performance Liquid Chromatography (HPLC)

-

Useful for purity determination and separation from structurally related compounds

-

-

Gas Chromatography (GC)

-

May require derivatization due to the polar nature of the compound

-

-

Thin-Layer Chromatography (TLC)

-

Useful for reaction monitoring and preliminary purity assessment

-

Comparative Analysis with Related Compounds

Structural Analogs and Their Properties

A detailed comparison of 2-Amino-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride with structurally related compounds provides insight into the effects of structural modifications:

| Compound | Key Structural Feature | Potential Effect on Properties |

|---|---|---|

| 2-Amino-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride | Methyl at position 3, primary amino group | Reference compound |

| 2-Amino-1-(2-methyl-1-piperidinyl)-1-ethanone hydrochloride | Methyl at position 2 | Different spatial arrangement affecting receptor binding |

| 2-(Methylamino)-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride | Secondary amine (methylamino) | Increased lipophilicity, different hydrogen bonding pattern |

| 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride | No methyl substitution | Altered steric properties and conformational flexibility |

Effects of Structural Modifications

The position of the methyl group on the piperidine ring significantly affects the three-dimensional structure of the molecule, which in turn influences:

-

Receptor binding affinity and selectivity

-

Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion

-

Physicochemical properties including solubility and lipophilicity

Future Research Directions

Methodological Advancements

Advancements in synthetic methodologies may facilitate:

-

More efficient and environmentally friendly synthesis routes

-

Stereoselective synthesis for compounds with chiral centers

-

Development of novel derivatives with improved properties

Computational Studies

Computational approaches could contribute to understanding:

-

Binding modes to potential biological targets

-

Structure-activity relationships at the molecular level

-

Prediction of pharmacokinetic properties and potential toxicity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume